![molecular formula C10H11NO2S B13099473 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that contains a thiazepine ring fused with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with 2-bromo-4-methoxyacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazepine ring.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of microwave irradiation has been explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a dihydrothiazepine derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazepine derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
2,3-Dihydrobenzo[b][1,4]dioxine derivatives: These compounds share a similar core structure but contain an oxygen atom instead of sulfur.
Dihydrobenzodioxin phenanthroimidazole derivatives: These compounds are used in organic light-emitting devices and have different applications compared to thiazepine derivatives.
Uniqueness: 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to the presence of the thiazepine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO2S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
7-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C10H11NO2S/c1-13-7-2-3-9-8(6-7)11-10(12)4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12) |
Clave InChI |
GOCGTBRREUIQSO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)SCCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099394.png)
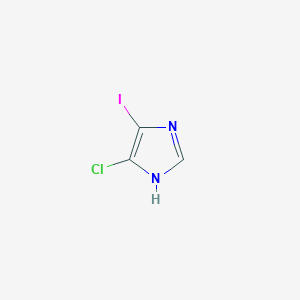
![(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B13099418.png)




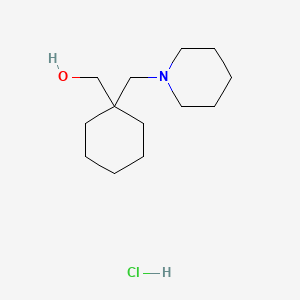
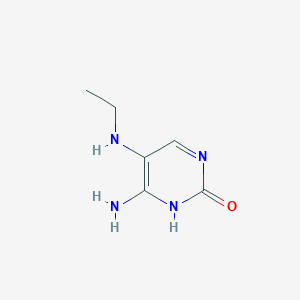
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
![2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)
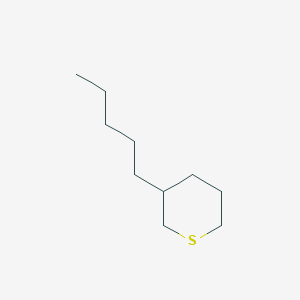
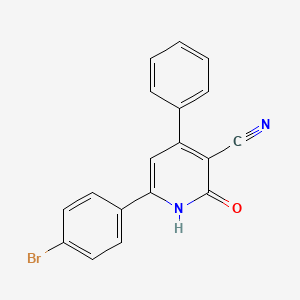
![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
